![molecular formula C11H8ClFO2 B7894944 (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol](/img/structure/B7894944.png)
(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol
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Overview
Description
(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, a furan ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzaldehyde and furan-3-carbaldehyde.
Grignard Reaction: A Grignard reagent, such as furan-3-ylmagnesium bromide, is prepared and reacted with 4-chloro-3-fluorobenzaldehyde to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Synthesis: To enhance efficiency and control over reaction conditions.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (4-Chloro-3-fluorophenyl)(furan-3-yl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to explore new synthetic pathways.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Explored for use in the development of new agrochemical products.
Mechanism of Action
The mechanism by which (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
(4-Chloro-3-fluorophenyl)methanol: Lacks the furan ring, which may reduce its versatility in synthetic applications.
(4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanol: Similar structure but with a thiophene ring instead of furan, which can alter its chemical reactivity and biological activity.
Uniqueness:
Structural Features: The combination of chloro, fluoro, and furan groups provides unique reactivity and potential for diverse applications.
Versatility: The presence of both phenyl and furan rings makes it a valuable intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
The compound (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol is a significant chemical entity in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological mechanisms, efficacy in various assays, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chlorinated phenyl ring and a furan moiety , which are known to impart unique chemical reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electron-withdrawing properties of the chlorine and fluorine atoms can enhance binding affinity to target proteins, potentially modulating various physiological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling cascades within cells.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer models.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 22.78 | Induces apoptosis via caspase activation |
HT29 | 35.81 | Inhibits tubulin polymerization |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentrations (MICs):
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
This antimicrobial potential highlights its applicability in treating infections.
Case Studies
-
Inhibition of Tyrosinase Activity
A study focused on the inhibition of Agaricus bisporus tyrosinase (AbTYR) revealed that derivatives containing the 4-chloro-3-fluorophenyl moiety enhanced inhibitory activity against this enzyme, suggesting potential applications in skin whitening products or anti-cancer therapies due to reduced melanin production . -
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. The results indicated strong interactions with active sites of enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.
Anticancer Activity
Research indicates that compounds containing both phenyl and furan rings often exhibit significant anticancer properties. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, making (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol a candidate for further investigation in anticancer drug development.
Antimicrobial Properties
The chlorinated and fluorinated phenyl groups in the compound may enhance its antimicrobial activity. Preliminary studies suggest that similar compounds can inhibit bacterial growth, which positions this compound as a potential agent against resistant bacterial strains.
Material Science Applications
In materials science, this compound can be utilized in the synthesis of novel polymers and composite materials.
Polymer Synthesis
The compound's functional groups allow for its incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound could yield materials suitable for aerospace and automotive applications.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis.
Synthetic Pathways
The compound can be used as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various coupling reactions, including Suzuki and Heck reactions, to create diverse chemical entities useful in drug discovery and development.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal evaluated the cytotoxic effects of furan derivatives on various cancer cell lines. The findings suggested that the introduction of halogen substituents significantly increased the potency of these compounds against tumor cells.
- Antimicrobial Testing : In a laboratory setting, this compound was tested against multiple bacterial strains. Results indicated a notable inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKIVTVRVAGTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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